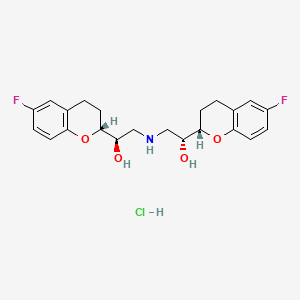
Nebivolol hydrochloride
Overview
Description
Nebivolol hydrochloride is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture of two enantiomers, one of which is a beta-adrenergic antagonist, while the other acts as a cardiac stimulant without beta-adrenergic activity . This compound is known for its high selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing blood pressure and improving heart function .
Mechanism of Action
Target of Action
Nebivolol hydrochloride primarily targets the beta-1 adrenergic receptors in the heart . These receptors normally bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster .
Mode of Action
This compound works by blocking these beta-1 adrenergic receptors . This blockade helps the heart beat more slowly . In addition to this, this compound also causes the blood vessels to relax .
Biochemical Pathways
The action of this compound on the beta-1 adrenergic receptors leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . This results in a decrease in systolic and diastolic blood pressure .
Pharmacokinetics
This compound is metabolized in the liver through CYP2D6-mediated pathways . It has an elimination half-life of 12-19 hours , and is excreted through the kidneys and feces . The wide therapeutic window of this compound, as patients generally take 5-40mg daily , and its long duration of action, as effects can be seen 48 hours after stopping the medication , contribute to its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, diabetic patients should monitor their blood glucose levels as this compound may mask signs of hypoglycemia .
Biochemical Analysis
Biochemical Properties
Nebivolol hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a selective beta-1 adrenergic receptor antagonist, which means it primarily blocks beta-1 adrenergic receptors. This interaction leads to decreased heart rate, myocardial contractility, and blood pressure. Additionally, this compound has been shown to stimulate endothelial nitric oxide synthase (eNOS), increasing nitric oxide levels and promoting vasodilation . This dual action of beta-1 antagonism and nitric oxide-mediated vasodilation makes this compound unique among beta-blockers.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta-1 adrenergic receptors, this compound reduces the heart rate and myocardial contractility, leading to decreased oxygen demand and improved cardiac efficiency . The compound also enhances nitric oxide production, which plays a crucial role in vasodilation and reducing oxidative stress in endothelial cells . These effects contribute to the overall cardiovascular benefits of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of beta-1 adrenergic receptors. By binding to these receptors, this compound prevents the binding of catecholamines, such as adrenaline and noradrenaline, thereby reducing their stimulatory effects on the heart . Additionally, this compound activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide, which induces vasodilation and improves blood flow . This dual mechanism of action contributes to the compound’s antihypertensive and cardioprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long duration of action, with effects lasting up to 48 hours after administration . This compound is stable under physiological conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving cardiac function in both in vitro and in vivo models . The stability and degradation of the compound should be carefully monitored in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively reduce blood pressure and heart rate without causing significant adverse effects . Higher doses may lead to bradycardia, hypotension, and other cardiovascular complications . It is essential to determine the optimal dosage range to achieve therapeutic benefits while minimizing potential toxic effects in animal models.
Metabolic Pathways
This compound is metabolized primarily by glucuronidation and CYP2D6-mediated hydroxylation . The metabolism involves n-dealkylation, hydroxylation, oxidation, and glucuronidation, resulting in both active and inactive metabolites . The active metabolites contribute to the overall pharmacological effects of this compound, while the inactive metabolites are excreted from the body. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake . It is primarily transported by plasma proteins and distributed to target tissues, including the heart and blood vessels . The interaction with transporters and binding proteins influences the localization and accumulation of this compound, affecting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) . The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective action at the molecular level. Understanding the subcellular localization of this compound provides insights into its precise mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nebivolol hydrochloride can be synthesized through a multi-step process involving the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-ylamine with various reagents to form the final product. The synthesis typically involves the use of solvents like dimethylformamide and reagents such as iodine in dichloromethane .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) and other advanced techniques to ensure purity and consistency. The process involves the careful control of reaction conditions and the use of automated systems for quality control .
Chemical Reactions Analysis
Types of Reactions: Nebivolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and solvents like ethanol and water. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are excreted through the kidneys and feces. These metabolites are crucial for the drug’s therapeutic effects and its elimination from the body .
Scientific Research Applications
Nebivolol hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Nebivolol hydrochloride is unique among beta-blockers due to its high selectivity for beta-1 adrenergic receptors and its vasodilatory effects. Similar compounds include:
Atenolol: Another beta-1 selective beta-blocker, but with less vasodilatory effect.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Metoprolol: A beta-1 selective beta-blocker with similar applications but different pharmacokinetic properties.
This compound stands out due to its dual action as a beta-blocker and vasodilator, making it particularly effective in managing hypertension and heart failure .
Properties
CAS No. |
152520-56-4 |
|---|---|
Molecular Formula |
C22H26ClF2NO4 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1 |
InChI Key |
JWEXHQAEWHKGCW-VCVZPGOSSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
67555, R alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol Bystolic Hydrochloride, Nebivolol Lobivon Nebilet nebivolol nebivolol hydrochloride R 67555 R-67555 R67555 Silosta |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nebivolol hydrochloride?
A1: this compound is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []
Q2: How does this compound's vasodilatory effect differ from other β-blockers?
A2: Unlike many β-blockers, this compound promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []
Q3: What is the molecular formula and weight of this compound?
A3: The scientific literature provided does not explicitly state the molecular formula and weight of this compound. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.
Q4: What analytical techniques are commonly employed to characterize this compound?
A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of this compound. These techniques facilitate quality control, stability assessments, and impurity profiling.
Q5: What are the common degradation pathways observed for this compound under stress conditions?
A5: Studies have revealed that this compound is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]
Q6: How is the stability of this compound addressed in pharmaceutical formulations?
A6: Various formulation strategies have been investigated to improve this compound stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]
Q7: What is the role of excipients in this compound formulations?
A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of this compound formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]
Q8: What are the critical parameters considered during the validation of analytical methods for this compound?
A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]
Q9: How is the quality of this compound assured during pharmaceutical development and manufacturing?
A9: Stringent quality control measures are employed throughout the development and manufacturing process of this compound formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []
Q10: What are the challenges associated with the oral delivery of this compound?
A10: this compound exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.
Q11: How do novel drug delivery systems aim to overcome these limitations?
A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of this compound. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



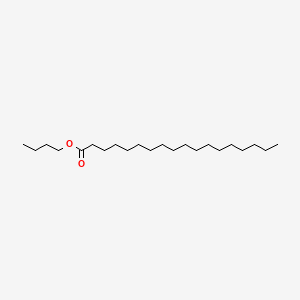
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
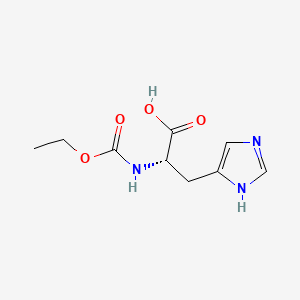
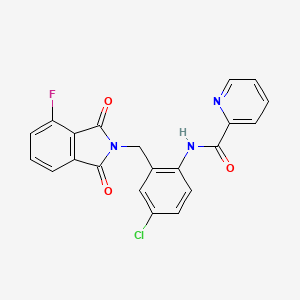
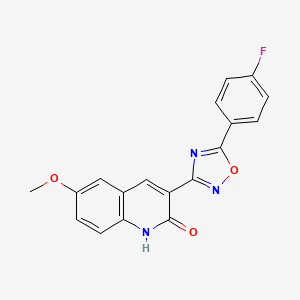
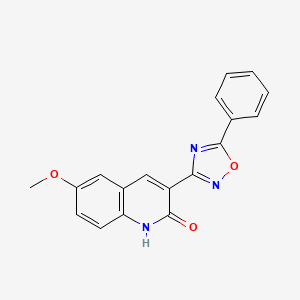
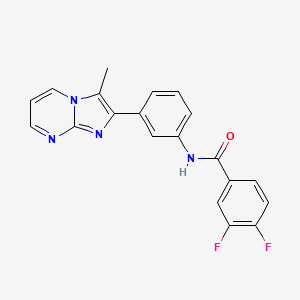

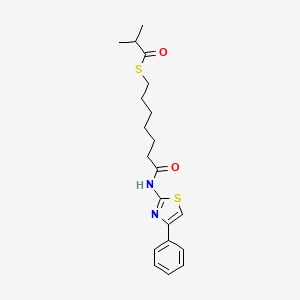
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
